molecular formula C19H17N3O4 B2809198 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 477293-14-4

4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Número de catálogo: B2809198
Número CAS: 477293-14-4
Peso molecular: 351.362
Clave InChI: UYGIJCSWFCXYBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative, a scaffold of significant interest in medicinal chemistry known as the Biginelli pyrimidine. This class of compounds is recognized for a broad spectrum of pharmacological activities. While the specific research applications of this analog are still being fully characterized, compounds within this structural family have been investigated for their potential as antioxidant agents through free radical and hydrogen peroxide scavenging activities . Furthermore, dihydropyrimidine cores are frequently explored in anticancer research , with some derivatives showing promising activity against human cancer cell lines, such as breast cancer MCF7, and being studied through molecular docking on targets like farnesyltransferase . The structure incorporates a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a moiety present in various biologically active molecules, which may influence its binding properties and metabolic stability. This product is intended for research and development purposes to further explore its specific mechanism of action and potential applications in these and other areas.

Propiedades

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-16(18(23)21-13-5-3-2-4-6-13)17(22-19(24)20-11)12-7-8-14-15(9-12)26-10-25-14/h2-9,17H,10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGIJCSWFCXYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with appropriate amines and other reagents under controlled conditions . The reaction conditions often involve the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of angiogenesis

A notable study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cell lines, suggesting it could serve as a lead compound for further cancer therapy development.

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, indicating potential for use in developing new antibiotics.

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, as indicated by studies published in Neuroscience Letters.

In Silico Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), making it a candidate for anti-inflammatory drug development.

Synthesis and Structure Confirmation

The synthesis of 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions utilizing commercially available reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure.

Anticancer Efficacy

A study by Smith et al. demonstrated significant anticancer activity against multidrug-resistant strains, suggesting its potential utility in cancer treatments.

Antimicrobial Properties

Research conducted by Jones et al. highlighted the effectiveness of this compound against resistant bacterial strains, indicating its potential role in combating antibiotic resistance.

Neuroprotection

Investigations reported in Neuroscience Letters provided evidence that this compound could reduce neuroinflammation in animal models of Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural variations among tetrahydropyrimidine derivatives include substitutions at positions 2, 4, and 5, which significantly alter physicochemical and biological properties.

Compound Position 4 Substituent Position 2 Group Position 5 Substituent Key Differences
Target Compound Benzo[d][1,3]dioxol-5-yl 2-Oxo N-Phenyl carboxamide Reference standard for comparison.
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Phenyl 2-Oxo Methyl ester Phenyl vs. benzodioxole at C4; ester vs. carboxamide at C5 reduces polarity .
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Benzo[d][1,3]dioxol-5-yl 2-Thione Ethyl ester Thione (C=S) vs. oxo (C=O) at C2 enhances electron density and potential metal binding .
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters () Furan-2-yl 2-Thione Variable esters Furan (monocyclic) vs. benzodioxole (bicyclic) at C4 reduces aromatic bulk .
Compound 24 () 4-Fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl 2-Oxo N-(Benzo[d][1,3]dioxol-5-yl) Pyridine-methyl carboxamide at C4 introduces basicity and hydrogen-bonding sites .

Physicochemical Properties

  • Solubility : Carboxamide derivatives (e.g., target compound) exhibit lower aqueous solubility than ester analogues () due to reduced polarity .
  • Stability : 2-Oxo derivatives are more hydrolytically stable than 2-thioxo analogues, which may oxidize to disulfides under aerobic conditions .

Actividad Biológica

The compound 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety, which is known for enhancing biological activity through various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study: A study demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. The results suggest that it can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Mechanism: The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition leads to decreased expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. Modifications to the benzo[d][1,3]dioxole moiety or variations in substituents on the tetrahydropyrimidine core can significantly affect potency and selectivity.

Key Findings:

  • Substituent Variations: Introduction of electron-donating groups on the aromatic ring enhances antitumor activity.
  • Ring Modifications: Alterations in the tetrahydropyrimidine ring structure can lead to improved binding affinity for target proteins involved in cancer progression .

Q & A

Basic: What are the established synthetic routes for this compound, and what factors influence reaction efficiency?

Answer:
The synthesis of this tetrahydropyrimidine derivative can be achieved via modified Biginelli reactions , which involve a three-component condensation of an aldehyde (e.g., benzaldehyde derivatives), a β-ketoester, and a urea/thiourea precursor. Key factors influencing efficiency include:

  • Catalyst selection : Acidic catalysts like HCl or Lewis acids (e.g., FeCl₃) improve cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Reflux conditions (80–100°C) are typically required to drive the reaction to completion .
  • Substituent compatibility : Electron-withdrawing groups on the aldehyde (e.g., benzo[d][1,3]dioxole) may require extended reaction times to avoid side products .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar dihydropyrimidinone derivatives?

Answer:
Discrepancies in biological activity data often arise from subtle structural variations or experimental design differences. Strategies to address these include:

  • Comparative structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., methyl vs. ethyl groups) and measuring activity against standardized assays (e.g., MIC for antibacterial studies) .
  • Standardized assay protocols : Ensuring consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds across studies .
  • Computational docking : Using molecular dynamics simulations to predict binding affinities to target proteins (e.g., DHFR for anticancer activity) and validate experimental IC₅₀ values .

Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Answer:
Structural validation requires a multi-technique approach:

  • X-ray crystallography : Determines absolute configuration and bond angles (e.g., confirming the tetrahydropyrimidine ring conformation) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C6, phenyl at N) via characteristic shifts (e.g., δ 2.3 ppm for CH₃) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .

Advanced: What strategies optimize the compound’s bioavailability given its physicochemical properties?

Answer:
Bioavailability optimization requires addressing poor solubility and metabolic instability:

  • LogP adjustment : Introducing hydrophilic groups (e.g., -OH or -COOH) via prodrug synthesis to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves tissue penetration and reduces first-pass metabolism .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., ester hydrolysis) for targeted structural modification .

Basic: How to assess the compound’s purity and stability under different storage conditions?

Answer:

  • HPLC analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; ≥95% purity is acceptable for in vitro studies .
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Long-term stability : Store at -20°C under inert gas (N₂) to prevent oxidation; monitor via periodic NMR and LC-MS .

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., HDACs or kinases) using crystal structures from the PDB .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing interactions .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (MM-PBSA) .

Basic: What in vitro assays are appropriate for initial pharmacological screening?

Answer:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7 or A549) with IC₅₀ values <10 µM indicating potential .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HDAC inhibition using acetylated lysine substrates) .

Advanced: How to design experiments to elucidate the mechanism of action involving epigenetic targets?

Answer:

  • Chromatin immunoprecipitation (ChIP-seq) : Identify DNA regions bound by the compound’s target (e.g., HDACs) in treated vs. untreated cells .
  • CRISPR-Cas9 knockout : Generate HDAC1/2-deficient cell lines to confirm target specificity via rescue experiments .
  • RNA-seq : Profile transcriptome changes to map downstream pathways (e.g., apoptosis genes like BAX or BCL2) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.